3-(4-Chlorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine
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Overview
Description
3-(4-Chlorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine is a chemical compound that features a chlorophenyl group, a pyridinyl group, and a prop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with methylamine in the presence of a base such as sodium hydroxide.
Formation of Intermediate: The reaction forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxide derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-amine backbone, converting it to a single bond.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)prop-2-en-1-amine
- 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-4-yl)prop-2-en-1-amine
- 3-(4-Bromophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine
Uniqueness
3-(4-Chlorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine is unique due to the specific positioning of the chlorophenyl and pyridinyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
79568-10-8 |
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Molecular Formula |
C15H15ClN2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C15H15ClN2/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12/h2-9,11,17H,10H2,1H3 |
InChI Key |
IJBZBGVEDKSOHI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC=C(C1=CC=C(C=C1)Cl)C2=CN=CC=C2 |
Origin of Product |
United States |
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